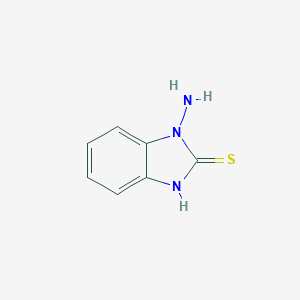

3-amino-1H-benzimidazole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHNFJUEYIHKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 1h Benzimidazole 2 Thione and Its Derivatives

Established Synthetic Routes for the Benzimidazole-2-thione Skeleton

The construction of the benzimidazole-2-thione core is a fundamental step in accessing a wide range of derivatives, including the 3-amino substituted analogue. The most common and established methods involve the cyclization of ortho-phenylenediamine precursors.

Cyclization Approaches from o-Phenylenediamine (B120857) Precursors

The reaction of o-phenylenediamine with various one-carbon synthons is a cornerstone for the synthesis of the benzimidazole-2-thione skeleton. A widely utilized method involves the condensation of o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent system like ethanol (B145695) and water. nih.gov Another approach employs potassium ethyl xanthate for the cyclization with o-phenylenediamine. nih.gov

Furthermore, thiophosgene (B130339) in a solvent like chloroform (B151607) can also be used to facilitate the ring closure with o-phenylenediamine to yield the benzimidazole-2-thione core. nih.gov Additionally, refluxing a solution of o-phenylenediamine with thiocyanate (B1210189) at elevated temperatures (120–130 °C) provides another pathway to this important heterocyclic system. nih.gov Some methods also report the use of thiourea (B124793) as a reactant with o-phenylenediamine. jocpr.com

A different strategy involves the reductive cyclization of o-phenylenediamine with carbon dioxide in the presence of a reducing agent like ammonia (B1221849) borane (B79455) (BH3NH3). researchgate.net This method presents a greener alternative by utilizing CO2 as a C1 source. researchgate.net Supported gold nanoparticles have also been shown to catalyze the selective reaction between o-phenylenediamine and aldehydes to produce 2-substituted benzimidazoles, which can be precursors to the thione derivatives. nih.gov

The following table summarizes some of the common reagents used for the cyclization of o-phenylenediamine to form the benzimidazole-2-thione skeleton.

| Reagent | Reaction Conditions | Reference |

| Carbon Disulfide | KOH, Ethanol/Water, Reflux | nih.gov |

| Potassium Ethyl Xanthate | - | nih.gov |

| Thiophosgene | Chloroform | nih.gov |

| Thiocyanate | 120–130 °C, Reflux | nih.gov |

| Thiourea | Microwave, 40% intensity, 6 min 10 sec | jocpr.com |

| Carbon Dioxide | BH3NH3 | researchgate.net |

Microwave-Assisted Synthetic Protocols

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The synthesis of benzimidazole (B57391) derivatives, including the benzimidazole-2-thione skeleton, has significantly benefited from this technology. jocpr.comarkat-usa.orgpreprints.org

Microwave irradiation offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to dramatically reduced reaction times and often cleaner reaction profiles with higher yields. arkat-usa.orgmdpi.com For instance, the reaction of o-phenylenediamine with thiourea can be completed in just over six minutes under microwave irradiation at 40% intensity. jocpr.com Similarly, the cyclocondensation of o-phenylenediamine with carboxylic acids under acidic conditions is significantly faster and results in high yields (80-95%) when performed using microwave assistance.

The use of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free or minimal solvent conditions. preprints.orgmdpi.com

Synthesis of 3-amino-1H-benzimidazole-2-thione and Related Amino-Substituted Analogues

The introduction of an amino group at the N-3 position of the benzimidazole-2-thione ring opens up new avenues for derivatization and the development of novel compounds. The synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol, a related amino-substituted analogue, has been achieved through a multi-step process. nih.gov This process begins with the reduction of 2-nitroaniline (B44862) to benzene-1,2-diamine. nih.gov This is followed by cyclization with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol. nih.gov Subsequent nitration yields 5-nitro-1H-benzo[d]imidazole-2-thiol, which is then reduced to the desired 5-amino-1H-benzo[d]imidazole-2-thiol. nih.gov

Another approach for synthesizing N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones involves a one-pot reaction of a ketone, such as propiophenone, with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) and potassium thiocyanate, followed by reaction with a hydrazine (B178648) derivative. niscpr.res.in

Derivatization Strategies and Functional Group Transformations

The presence of reactive nitrogen and sulfur atoms in the this compound scaffold allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

N-Substitution Reactions

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily substituted. N-alkylation is a common transformation, and it can be achieved by reacting the benzimidazole-2-thione with various alkyl halides in the presence of a base. tsijournals.com The use of dihalogenated compounds can lead to the formation of dimeric structures where two benzimidazole units are linked. tsijournals.com

Aminomethylation, another important N-substitution reaction, can be carried out using formaldehyde (B43269) and a secondary amine. For instance, the reaction of 1,3-dihydro-2Н-benzimidazole-2-thione with piperidine (B6355638) and 4-methylpiperidine (B120128) results in substitution at both nitrogen atoms. researchgate.net However, the reaction with morpholine (B109124) has been observed to yield a derivative at only one nitrogen atom, which exists in equilibrium with the starting material and the bis-adduct in DMSO solution. researchgate.net

S-Alkylation and S-Acylation Reactions

The exocyclic sulfur atom in the thione form of benzimidazole-2-thione is also a site for functionalization. S-alkylation reactions are readily achieved by treating the compound with alkyl halides, such as bromoethane (B45996) or derivatives of chloroacetic acid, leading to the formation of 2-sulfanylbenzimidazole derivatives. researchgate.netbohrium.com For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) in dry acetone (B3395972) yields ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. mdpi.com

S-acylation can also be performed, though the acetyl group can sometimes be lost during subsequent reactions. For instance, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640) yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com However, attempted alkylation of this N-acetylated product in the presence of a base can lead to the loss of the acetyl group. mdpi.com

The following table provides examples of S-alkylation and S-acylation reactions.

| Starting Material | Reagent | Product | Reference |

| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate, Triethylamine | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | mdpi.com |

| 1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | mdpi.com |

| 1,3-dihydro-2Н-benzimidazole-2-thione | Bromoethane | 2-(Ethylsulfanyl)-1H-benzimidazole | researchgate.net |

| 1,3-dihydro-2Н-benzimidazole-2-thione | Chloroacetic acid derivatives | 2-(Benzimidazol-2-ylsulfanyl)acetic acid derivatives | researchgate.net |

Modifications at the Amino Group

The exocyclic amino group of this compound is a key site for derivatization, enabling the introduction of various functionalities and the construction of more complex molecular architectures.

One common modification involves the reaction with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. For instance, the reaction of this compound with phenyl isothiocyanate yields the corresponding phenylthiourea (B91264) derivative.

Another significant transformation is the acylation of the amino group. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. For example, treatment with acetic anhydride can lead to the formation of the corresponding acetamide (B32628) derivative.

Furthermore, the amino group can undergo reactions with sulfonyl chlorides to furnish sulfonamide derivatives. These modifications significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and biological activity.

Table 1: Examples of Modifications at the Amino Group

| Reactant | Product Type |

| Phenyl isothiocyanate | Phenylthiourea derivative |

| Acetic anhydride | Acetamide derivative |

| Benzenesulfonyl chloride | Sulfonamide derivative |

Introduction of Heterocyclic Moieties (e.g., Thiazolidinones, 1,2,4-Triazoles, Thiadiazoles, Pyrazoles)

The synthesis of hybrid molecules by incorporating various heterocyclic rings onto the this compound scaffold is a widely explored strategy to generate novel chemical entities.

Thiazolidinones: One method to introduce a thiazolidinone ring involves a multi-step sequence. First, a Schiff base is formed by the condensation of the amino group with an appropriate aromatic aldehyde. Subsequent reaction of the Schiff base with thioglycolic acid in a suitable solvent like dioxane leads to the cyclization and formation of a thiazolidinone ring attached to the benzimidazole core.

1,2,4-Triazoles: The construction of a 1,2,4-triazole (B32235) ring can be achieved through various synthetic routes. One approach involves the reaction of this compound with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate (B1144303) to form an intermediate, which upon cyclization with formic acid yields a triazole-fused benzimidazole system. nih.gov Another method involves the condensation of the amino group with aryl carboxaldehydes to form Schiff bases, which can then be further reacted to form triazole derivatives. nih.gov

Thiadiazoles: The introduction of a thiadiazole moiety can be accomplished by reacting a thiosemicarbazide (B42300) derivative of this compound with a suitable cyclizing agent, such as an acid chloride or an aldehyde.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized by the reaction of a hydrazine derivative of this compound with a 1,3-dicarbonyl compound. The initial condensation is followed by cyclization to afford the pyrazole ring.

Table 2: Heterocyclic Moieties Introduced onto this compound

| Heterocycle | General Synthetic Approach |

| Thiazolidinone | Schiff base formation followed by reaction with thioglycolic acid |

| 1,2,4-Triazole | Reaction with CS2 and hydrazine, followed by cyclization with formic acid nih.gov |

| Thiadiazole | Cyclization of a thiosemicarbazide derivative |

| Pyrazole | Reaction of a hydrazine derivative with a 1,3-dicarbonyl compound |

Oxidative Transformations (e.g., Disulfane (B1208498) Formation)

The thione group of this compound is susceptible to oxidative transformations. A common reaction is the oxidation to form a disulfide bridge between two molecules. This can be achieved using various oxidizing agents, such as hydrogen peroxide or iodine. The resulting disulfane derivative represents a dimeric structure of the parent compound. Such transformations are significant as they can alter the molecule's redox properties and its ability to interact with biological targets. For instance, the oxidation of 2,3-dihydro-1,1-dioxthiazolo[3,2-a]benzimidazole with hydrogen peroxide in the presence of K2WO4 leads to the corresponding oxidized derivative. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are instrumental in constructing fused heterocyclic systems incorporating the this compound framework. These reactions typically involve the reaction of the bifunctional starting material with a suitable reagent that can react with two of its reactive sites to form a new ring.

For example, the reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]benzimidazole derivatives. In this reaction, the sulfur atom of the thione group acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization involving the amino group and the ketone carbonyl, leading to the fused heterocyclic system. The reaction of 2-mercaptobenzimidazoles with 1,2-dihaloethyl derivatives is a known method for synthesizing thiazolo[3,2-a]benzimidazoles. nih.gov

Similarly, reaction with dicarbonyl compounds or their equivalents can lead to the formation of other fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. The specific outcome of the reaction is often dependent on the nature of the condensing agent and the reaction conditions. These cyclocondensation reactions have been used to synthesize various tetracyclic and pentacyclic pyrimidines. researchgate.net

Schiff Base Formation

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form the corresponding Schiff bases or imines. ijfmr.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. ijfmr.com The general formula for the azomethine group in a Schiff base is R-CH=N-R. ijfmr.com

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the benzimidazole scaffold, as a diverse array of aldehydes and ketones are commercially available or can be readily synthesized. These Schiff bases are not only important final products but also serve as key intermediates for the synthesis of other derivatives, such as the aforementioned thiazolidinones and various other heterocyclic systems. The formation of Schiff bases from 1,2,4-triazole-3-thione derivatives has been reported as a pathway to new compounds. nih.gov

Table 3: Examples of Reagents for Schiff Base Formation

| Reagent Type | Example |

| Aromatic Aldehyde | Benzaldehyde |

| Substituted Aromatic Aldehyde | 4-Methoxybenzaldehyde |

| Aliphatic Ketone | Acetone |

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound proceeds through several fundamental reaction mechanisms.

Nucleophilic Substitution: The amino group and the sulfur atom of the thione group are both nucleophilic centers. The amino group can participate in nucleophilic substitution reactions with alkyl halides, acyl halides, and sulfonyl chlorides. The sulfur atom, particularly in its deprotonated thiol form, is a strong nucleophile and readily undergoes S-alkylation with various electrophiles.

Nucleophilic Addition: The formation of Schiff bases involves the nucleophilic addition of the amino group to the carbonyl carbon of an aldehyde or ketone. ijfmr.com This is followed by a dehydration step to yield the imine. ijfmr.com

Cyclocondensation: The formation of fused heterocyclic rings involves a sequence of reactions that typically starts with a nucleophilic attack from either the amino or the thione group, followed by an intramolecular cyclization and a condensation (elimination of a small molecule like water or ammonia). For instance, in the formation of thiazolo[3,2-a]benzimidazoles from α-haloketones, the initial step is an S-alkylation, a nucleophilic substitution, followed by an intramolecular nucleophilic addition of the amino group to the carbonyl, and subsequent dehydration.

Electrophilic Attack: While less common for the parent molecule, electrophilic substitution on the benzene (B151609) ring of the benzimidazole system can occur, particularly if activating groups are present.

The regioselectivity of these reactions, i.e., whether the reaction occurs at the amino group, the thione sulfur, or one of the ring nitrogens, can often be controlled by the choice of reagents, reaction conditions (such as pH and solvent), and the presence of protecting groups. For example, in alkylation reactions, the use of a base can deprotonate the thiol group, making the sulfur a more potent nucleophile and favoring S-alkylation. Conversely, under different conditions, N-alkylation at the benzimidazole ring nitrogens can be achieved.

Structural Elucidation and Conformational Analysis of 3 Amino 1h Benzimidazole 2 Thione and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of 3-amino-1H-benzimidazole-2-thione and its derivatives in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of 1H-benzo[d]imidazole-2(3H)-thione, the protons of the phenyl ring typically appear as multiplets in the aromatic region (around δ 7.10-7.19 ppm). mdpi.com A key feature is the singlet corresponding to the two NH protons, which is observed at approximately δ 12.20 ppm and disappears upon the addition of D₂O, confirming the presence of exchangeable protons. mdpi.com For derivatives, the chemical shifts will vary depending on the substituents. For instance, in 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the methyl protons appear as a singlet at δ 1.92 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A significant signal in the spectrum of 1H-benzo[d]imidazole-2(3H)-thione derivatives is the C=S (thione) carbon, which resonates at a characteristic downfield chemical shift. For example, in 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the C=S signal appears at δ 168.9 ppm. mdpi.com The carbons of the benzimidazole (B57391) ring also show distinct signals that can be used to confirm the structure. nih.gov The study of ¹³C NMR chemical shifts is also a valuable tool for analyzing the tautomeric equilibrium in benzimidazole derivatives. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the benzimidazole ring system. The chemical shifts of the nitrogen atoms are sensitive to their chemical environment and can help in distinguishing between different tautomeric forms and in studying proton transfer processes. nih.govbeilstein-journals.org

Table 1: Selected NMR Data for this compound and its Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1H-benzo[d]imidazole-2(3H)-thione | 12.20 (s, 2H, NH), 7.19 (m, ArH), 7.10 (m, ArH) | - | mdpi.com |

| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | 1.92 (s, 3H, CH₃) | 171.1 (C=O), 168.9 (C=S), 27.1 (CH₃) | mdpi.com |

| 2-(benzylthio)-1H-benzo[d]imidazole | 12.56 (s, 1H, NH), 4.50 (s, 2H, CH₂) | - | mdpi.com |

| 1,3-bis(trimethylsilyl)-1H-benzimidazole-2(3H)-thione | - | - | nih.gov |

| 1-trimethylsilyl-1H-benzimidazole-2(3H)-thione | - | - | nih.gov |

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of benzimidazoline-2-thiones provide strong evidence for the thione formulation. rsc.org

N-H Stretching: A characteristic broad band is observed in the region of 3450 cm⁻¹ corresponding to the N-H stretching vibration. mdpi.com

C=S Stretching: The presence of the thione group is indicated by strong absorption bands around 1200 cm⁻¹ and 1500 cm⁻¹. rsc.org

C=O Stretching: For derivatives containing a carbonyl group, such as 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, a strong C=O stretching band appears around 1716 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H (stretch) | ~3450 | mdpi.com |

| C=S (stretch) | ~1200, ~1500 | rsc.org |

| C=O (stretch) | ~1716 | mdpi.com |

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The mass spectrum of a benzimidazole derivative will show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions that provide clues about its structure. mdpi.comnist.gov

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Tautomeric Preference (Thione-Thiol Tautomerism)

In the solid state, this compound and its analogs predominantly exist in the thione tautomeric form. This is confirmed by the C=S bond length, which is typically around 1.67-1.69 Å. nih.goviucr.org For instance, in 5-amino-1H-benzimidazole-2(3H)-thione, the C=S bond lengths are 1.687(3) Å and 1.684(3) Å for the two independent molecules in the asymmetric unit. iucr.org The C-N bond lengths within the imidazole (B134444) ring are also consistent with the thione form. iucr.org The benzimidazole ring system itself is generally planar or nearly planar. researchgate.netresearchgate.net

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of these compounds is stabilized by a network of intermolecular interactions, primarily hydrogen bonds.

N-H···S Hydrogen Bonds: A common and significant interaction is the formation of hydrogen bonds between the N-H groups of the imidazole ring and the sulfur atom of the thione group of a neighboring molecule. iucr.orgnih.gov In 5-amino-1H-benzimidazole-2(3H)-thione, these interactions lead to the formation of tetramers. iucr.orgresearchgate.netnih.govdoaj.org

N-H···N Hydrogen Bonds: In addition to N-H···S bonds, N-H···N hydrogen bonds can also be present, linking the tetrameric units into chains or more complex assemblies. iucr.orgnih.govdoaj.org

π-π Stacking: The planar benzimidazole rings can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. nih.govresearchgate.net

The combination of these interactions leads to the formation of well-defined three-dimensional networks in the crystal. researchgate.netresearchgate.net

Hydrogen Bonding Networks (N—H⋯S, N—H⋯N, X—H⋯S)

The crystal structures of this compound and its derivatives are significantly stabilized by extensive hydrogen bonding networks. The thione tautomer is predominantly observed in the crystal phase. iucr.orgnih.gov Key among these are the N—H⋯S interactions, which are a recurring motif.

In the crystal structure of 5-amino-1H-benzimidazole-2(3H)-thione, which has two independent molecules (A and B) in its asymmetric unit, these molecules form tetramers through N—H⋯S hydrogen bonds. iucr.orgresearchgate.netdoaj.org Specifically, the amine hydrogen of one molecule bonds to the sulfur atom of a neighboring molecule (e.g., N2A—H2NA⋯S1B and N2B—H2NB⋯S1A). researchgate.net These tetramers are further interconnected by N—H⋯N hydrogen bonds, linking the imidazole nitrogen of one tetramer to the amino nitrogen of an adjacent one (e.g., N1A⋯H1NA—N3B and N1B—H1NB⋯N3A), creating robust chains or tube-like structures. iucr.orgresearchgate.netdoaj.org

Derivatives such as 1-trimethylsilyl-1H-benzimidazole-2(3H)-thione exhibit dimerization through the formation of R²₂(8) ring motifs via N—H⋯S interactions. nih.gov Similarly, in the parent compound, 1H-benzimidazole-2(3H)-thione, intermolecular N—H⋯S hydrogen bonds are the primary interactions linking the molecules in the crystal lattice. nih.gov In salts formed with carboxylic acids, such as 2-amino-1H-benzimidazolium 3-phenylpropynoate, strong charge-assisted N—H⋯O hydrogen bonds become the dominant interactions, forming distinct R²₂(8) and R⁴₄(16) graph set motifs. researchgate.net

The prevalence and geometry of these hydrogen bonds underscore their critical role in the supramolecular assembly of these benzimidazole derivatives.

Table 1: Selected Hydrogen Bond Geometries in 5-amino-1H-benzimidazole-2(3H)-thione

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2A—H2NA···S1B | 0.84(4) | 2.58(4) | 3.400(3) | 166(4) |

| N2B—H2NB···S1A | 0.83(4) | 2.61(4) | 3.421(3) | 166(4) |

| N1A—H1NA···N3B | 0.85(4) | 2.21(4) | 3.055(4) | 171(4) |

| N1B—H1NB···N3A | 0.88(4) | 2.13(4) | 3.003(4) | 173(4) |

| Data sourced from crystallographic studies of 5-amino-1H-benzimidazole-2(3H)-thione. researchgate.net |

C—H⋯π and π–π Stacking Interactions

In the crystal structure of 1,3-bis(trimethylsilyl)-1H-benzimidazole-2(3H)-thione, noncovalent C—H⋯π interactions are observed between the benzimidazole ring system's centroid and the trimethylsilyl (B98337) (SiMe₃) groups, which results in the formation of helicoidal arrangements. nih.gov For 1-trimethylsilyl-1H-benzimidazole-2(3H)-thione, parallel π–π interactions occur between the imidazole and benzene (B151609) rings of adjacent dimeric units. nih.gov

The analysis of furan-substituted benzimidazoles reveals both C—H⋯π interactions between substituents and π–π stacking involving the furan (B31954) and benzimidazole rings. nih.gov These interactions can be arranged in either a "head-to-head" or "head-to-tail" fashion, with calculated interaction energies ranging from -39.8 to -55.0 kJ mol⁻¹. nih.gov In many benzimidazole structures, the interacting aromatic rings are shifted relative to one another along the main molecular axis. rsc.orgnih.gov Hirshfeld surface analysis of 5-amino-1H-benzimidazole-2(3H)-thione confirms the presence of C⋯H/H⋯C contacts, which are indicative of C—H⋯π interactions. iucr.orgnih.govresearchgate.net

Table 2: Examples of π-π Stacking Interactions in Benzimidazole Derivatives

| Compound Derivative | Interacting Rings | Type of Stacking | Interplanar Distance (Å) |

| 1-trimethylsilyl-1H-benzimidazole-2(3H)-thione | Imidazole and Benzene | Parallel | Not specified |

| 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole | Benzene and Imidazole | Head-to-tail | Not specified |

| 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazol-3-ium salt | Benzimidazole cations | Head-to-head | Not specified |

| Generic Benzimidazole Derivative | Benzimidazole rings | Face-to-face | ~3.950 |

| Data compiled from various crystallographic analyses of benzimidazole derivatives. nih.govnih.govresearchgate.net |

Advanced Crystallographic Refinement Techniques

The detailed structural elucidation of this compound and its derivatives has been facilitated by advanced crystallographic and computational methods that go beyond standard structure solution and refinement.

Single-Crystal X-ray Diffraction remains the foundational technique, providing the primary data on atomic coordinates, bond lengths, and angles. rsc.orgacs.org The structures are typically solved using direct methods with software such as SHELXT and refined on F² using programs like SHELXL. researchgate.net

Hirshfeld Surface Analysis is a powerful tool frequently employed to visualize and quantify intermolecular interactions within the crystal lattice. iucr.orgnih.govrsc.org This method maps properties like dnorm (normalized contact distance) onto the molecular surface, allowing for a detailed breakdown of interaction types. For 5-amino-1H-benzimidazole-2(3H)-thione, this analysis showed that H⋯H, S⋯H/H⋯S, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing, quantitatively confirming the presence and relative importance of the hydrogen bonding and C—H⋯π interactions discussed previously. iucr.orgnih.govresearchgate.netdoaj.org

Computational Chemistry Calculations , particularly Density Functional Theory (DFT), are used to supplement experimental crystallographic data. nih.govacs.org By employing methods like DFT with basis sets such as M06-2X/6-31+G(d), researchers can calculate the energies of non-covalent interactions like π–π stacking and hydrogen bonds. nih.gov This provides a quantitative measure of the stability conferred by these interactions. For instance, calculations on furan-substituted benzimidazoles partitioned the total interaction energy into its C—H⋯π and π–π components. nih.gov Furthermore, energy framework analysis using software like Crystal Explorer, based on DFT calculations (e.g., B3LYP/6-31G(d,p)), helps to visualize and quantify the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy within the crystal, offering deeper insight into the forces governing the supramolecular architecture. acs.org

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the chemical compound This compound .

Research in this area tends to focus on related structures, such as the parent molecule 1H-benzimidazole-2(3H)-thione or its other isomers, most notably 5-amino-1H-benzimidazole-2(3H)-thione. While computational methods like quantum chemical calculations, molecular docking, and molecular dynamics simulations have been applied extensively to the broader class of benzimidazoles to investigate their electronic properties, tautomeric equilibria, and potential as therapeutic agents, specific data for the 3-amino substituted variant is not present in the reviewed literature.

Therefore, it is not possible to provide an article with the detailed analysis requested in the outline for this compound.

Theoretical and Computational Chemistry Studies of 3 Amino 1h Benzimidazole 2 Thione

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

No published studies detailing the Hirshfeld surface analysis of 3-amino-1H-benzimidazole-2-thione were identified. This type of analysis is crucial for understanding the intermolecular interactions within a crystal lattice, quantifying contacts such as hydrogen bonds and van der Waals forces, and visualizing the crystal packing. Without experimental crystal structure data (e.g., a CIF file) and subsequent theoretical calculations for this specific compound, a description of its intermolecular interactions and corresponding data tables cannot be generated.

Computational Prediction of Chemical Reactivity and Selectivity

Similarly, research articles detailing the computational prediction of chemical reactivity and selectivity for this compound are not present in the available literature. Such studies typically involve Density Functional Theory (DFT) calculations to determine global and local reactivity descriptors.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

| Global Hardness | η | (IP - EA) / 2 | Data not available |

| Global Softness | S | 1 / (2η) | Data not available |

| Electronegativity | χ | (IP + EA) / 2 | Data not available |

| Electrophilicity Index | ω | χ² / (2η) | Data not available |

This table is for illustrative purposes only. The values are listed as "Data not available" as no specific computational studies for this compound were found.

These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are essential for predicting the kinetic stability and reactivity of a molecule. Furthermore, local reactivity descriptors, determined through methods like Fukui function analysis and Molecular Electrostatic Potential (MEP) maps, are used to identify the specific atomic sites most susceptible to electrophilic or nucleophilic attack. Without dedicated computational studies on this compound, no data on these parameters can be provided.

Coordination Chemistry of 3 Amino 1h Benzimidazole 2 Thione and Its Metal Complexes

Ligand Properties and Lewis Acid-Base Coordination Behavior

3-amino-1H-benzimidazole-2-thione possesses multiple potential donor atoms, making it a versatile ligand for metal coordination. Its structure includes nitrogen atoms within the benzimidazole (B57391) ring system, an exocyclic sulfur atom in the thione group, and a nitrogen atom in the amino group. The nitrogen atoms of the 1H-benzimidazole-2(3H)-thione molecule have been shown to form Lewis acid-base coordination compounds. nih.gov This allows the molecule to act as a Lewis base, donating electron pairs to a central metal atom, which acts as a Lewis acid.

The coordination behavior of this ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The thione tautomer is the predominant form in the crystal phase, which has been confirmed through molecular structure studies. iucr.orgresearchgate.netdoaj.orgnih.gov The molecule can coordinate to metal centers through the exocyclic sulfur atom, the imidazole (B134444) nitrogen atoms, or a combination of these, leading to the formation of a variety of coordination modes.

The presence of the amino group further enhances the coordinating ability of the molecule. This group can participate in hydrogen bonding, which plays a significant role in the supramolecular structures of both the free ligand and its metal complexes. iucr.orgresearchgate.netdoaj.orgnih.gov For instance, in the crystal structure of 5-amino-1H-benzimidazole-2(3H)-thione, molecules form tetramers through N—H⋯S hydrogen bonds, which are then linked into chains or tubes by N—H⋯N hydrogen bonds. iucr.orgresearchgate.netdoaj.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A variety of transition metal complexes of benzimidazole derivatives have been synthesized and characterized. nih.gov The general approach involves dissolving the ligand and a metal salt, such as a metal(II) acetate (B1210297) or chloride, in a solvent like ethanol (B145695) and stirring the mixture. nih.gov The resulting complexes can be isolated as precipitates and purified by recrystallization. nih.gov For example, complexes of Cu(II), Zn(II), Ni(II), and Ag(I) with 2-(1H-benzimidazol-2-yl)-phenol derivatives have been successfully synthesized. nih.gov The formation of these complexes is often indicated by a color change in the reaction solution. nih.gov

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques. These include Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry. nih.gov X-ray diffraction analysis provides definitive structural information, revealing bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Beyond transition metals, this compound and related benzimidazole thiones can also interact with p-block elements. nih.gov For example, reactions with aminosilanes have been reported, leading to the formation of silylated benzimidazole-2-thione derivatives. nih.gov These reactions demonstrate the versatility of the ligand in forming coordination compounds with a broader range of elements.

Spectroscopic and Structural Analysis of Coordination Compounds

The coordination of this compound to a metal ion leads to characteristic changes in its spectroscopic signatures.

| Technique | Observation | Interpretation |

| FT-IR Spectroscopy | Shifts in the vibrational frequencies of the C=S and C-N bonds. | Indicates the involvement of the thione sulfur and/or imidazole nitrogen atoms in coordination. |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the N-H and C-H protons. | Provides information about the coordination environment and the deprotonation of the ligand upon complexation. |

| UV-Vis Spectroscopy | Appearance of new absorption bands or shifts in existing bands. | Arises from d-d electronic transitions in the metal ion and charge-transfer transitions between the metal and the ligand. |

Table 1: Spectroscopic Changes upon Coordination

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the three-dimensional structure of these coordination compounds. mdpi.com It provides precise information on:

Coordination number and geometry: The number of ligand atoms bonded to the metal and their spatial arrangement (e.g., tetrahedral, square planar, octahedral). mdpi.com

Bond lengths and angles: The distances between the metal and the coordinating atoms, as well as the angles between the bonds. mdpi.com

Supramolecular interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that influence the crystal packing. nih.gov

For instance, the structural analysis of copper(I) complexes with 1H-benzimidazole-2(3H)-thione has revealed the formation of dinuclear structures with bridging ligands and cuprophilic (Cu-Cu) interactions. nih.gov

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound are crucial for understanding their properties and reactivity. The interaction between the ligand's orbitals and the metal's d-orbitals leads to the formation of molecular orbitals that describe the bonding in the complex.

Computational methods, such as density functional theory (DFT), are often employed to complement experimental data and provide a deeper understanding of the electronic structure. mdpi.com These calculations can help to elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding electronic transitions and chemical reactivity.

The bonding in these complexes can range from predominantly electrostatic to more covalent in nature, depending on the metal ion and the specific coordination mode. The presence of the thione group and the benzimidazole ring allows for the possibility of π-backbonding, where the metal donates electron density back to the ligand's π* orbitals.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from benzimidazole ligands have shown significant promise in various catalytic applications. nih.govnih.gov The versatility of the benzimidazole scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity.

Benzimidazole-based metal complexes have been investigated as catalysts in a range of organic transformations. nih.govnih.gov For instance, iron-catalyzed multicomponent reactions for the synthesis of benzimidazole derivatives have been developed. uni-freiburg.de In these reactions, the metal complex facilitates the formation of new carbon-nitrogen bonds, leading to the efficient construction of the benzimidazole ring system. uni-freiburg.de The catalytic cycle often involves the coordination of the reactants to the metal center, followed by a series of steps that lead to the formation of the product and regeneration of the catalyst.

Biological Activity Profiling and Mechanistic Investigations of 3 Amino 1h Benzimidazole 2 Thione Derivatives

Design Principles for Biologically Active Benzimidazole-2-thione Derivatives

The design of biologically active benzimidazole-2-thione derivatives often involves the strategic modification of the core structure to enhance interactions with specific biological targets. Key positions for substitution that influence the pharmacological effect are the N-1, C-2, and C-6 positions of the benzimidazole (B57391) ring system. nih.gov

One common design strategy is the introduction of various substituents at the N-1 position. This can include alkyl, aryl, or more complex heterocyclic moieties. For instance, the incorporation of (dialkylamino)alkyl or (quinolizidin-1-yl)alkyl moieties at the N-1 position has been explored for antiviral activity. nih.gov Another approach involves the N-acylation of the benzimidazole-2-thione core, which has been shown to yield potent inhibitors of bacterial hyaluronan lyase.

The C-2 position, bearing the thione group, is also a critical site for modification. The thione can exist in tautomeric equilibrium with a thiol form, allowing for S-alkylation to introduce a variety of functional groups. mdpi.com For example, the attachment of a β-lactam ring to the sulfur atom has been investigated for antibacterial and antifungal activities. nih.gov

Furthermore, substitutions on the benzene (B151609) ring of the benzimidazole nucleus, particularly at the C-6 position, can significantly impact biological activity. The introduction of electron-withdrawing groups like chloro or nitro at this position has been shown to enhance antimicrobial and anticancer properties. nih.gov The rationale behind these modifications often stems from structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a desired biological effect. For example, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR studies have demonstrated that a 2,6-dihalo substituted phenyl ring at the C-1 position significantly improves anti-HIV activity. uctm.edu

In Vitro Biological Evaluations and Mechanistic Studies

Enzyme Inhibition Studies (e.g., COX-2, DHFR, EGFR, α-amylase, α-glucosidase)

Derivatives of benzimidazole have been investigated for their inhibitory effects on a variety of enzymes implicated in different diseases.

Cyclooxygenase (COX) Inhibition: Certain benzimidazole derivatives have shown significant in vitro cyclooxygenase inhibitory effects. For instance, a series of 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives demonstrated remarkable inhibition of COX-1, with IC50 values in the nanomolar range. nih.gov Other derivatives have also been found to be potent inhibitors of 5-lipoxygenase (5-LOX), COX, and various cytokines. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies have suggested that dihydrofolate reductase is a potential target for some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, indicating their potential for both antimicrobial and anticancer activities. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some benzimidazole derivatives containing aryl-methylene amino acetamide (B32628) have been previously investigated for their epidermal growth factor receptor kinase inhibitory activity. nih.gov

α-Amylase and α-Glucosidase Inhibition: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing diabetes. nih.gov Benzimidazole-based thiosemicarbazone derivatives have demonstrated excellent inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing IC50 values in the low micromolar range, comparable or even superior to the reference drug acarbose. nih.gov Similarly, diaryl derivatives of imidazole-thione have exhibited reversible inhibition of both α-glucosidase and α-amylase. nih.gov Kinetic studies revealed different modes of inhibition, including non-competitive and competitive types. nih.gov Flavone-1,2,3-triazole derivatives have also been identified as potent α-glucosidase inhibitors. researchgate.net

The following table summarizes the inhibitory activities of selected benzimidazole derivatives against α-amylase and α-glucosidase.

| Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-thiosemicarbazone | α-Amylase | 1.10 ± 0.20 to 21.10 ± 0.01 | nih.gov |

| Benzimidazole-thiosemicarbazone | α-Glucosidase | Varies | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Glucosidase | Ki = 3.5 x 10⁻⁵ M | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Amylase | Ki = 6.5 x 10⁻⁵ M | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties. banglajol.inforsc.org

Antibacterial Activity: Numerous studies have demonstrated the efficacy of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. For example, certain novel benzimidazole derivatives have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 7.81 μg/mL. nih.gov The introduction of a 1,3,4-thiadiazole (B1197879) ring and an azo moiety into the benzimidazole structure has resulted in excellent activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov Furthermore, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with MIC values ranging from 2 to 16 μg/mL. nih.gov

Antifungal Activity: Benzimidazole derivatives have also displayed significant antifungal activity. Compounds have been successfully tested against fungal strains such as Aspergillus niger and Aspergillus fumigatus. nih.gov In some cases, the antifungal activity was comparable to standard drugs. nih.gov Specifically, certain benzimidazol-2-thione derivatives have shown significant antifungal activity against Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum gypseum. researchgate.net Additionally, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited potent activity against Candida albicans and Aspergillus niger with MIC values between 8 and 16 μg/mL. nih.gov

The antimicrobial activity of these compounds is often evaluated using methods like the agar (B569324) streak dilution method to determine the Minimum Inhibitory Concentration (MIC). nih.gov

Antiviral Activity (e.g., Herpesviruses, HIV-1 RT)

The antiviral potential of benzimidazole derivatives has been explored against a range of viruses. banglajol.info

Herpesviruses: Some benzimidazole derivatives have been tested against DNA viruses, including Herpes Simplex Virus type 1 (HSV-1). nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition: Benzimidazole derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. uctm.edu The discovery of NSC 625487, a 1H,3H-thiazolo[3,4-a]benzimidazole derivative, as a potent anti-retroviral agent spurred further research in this area. uctm.edu Subsequent studies have led to the development of various structural subclasses of benzimidazole-based NNRTIs, including 1,3-dihydro-benzimidazol-2-ones and 2-thiones. uctm.edu Isomeric 2-(methylthio)benzimidazole (B182452) compounds have also been synthesized as acyclic analogues of HIV-1 RT inhibitor ring systems. nih.gov Mechanistic studies have shown that some benzamide (B126) derivatives can significantly inhibit both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov

The following table provides examples of benzimidazole derivatives with anti-HIV-1 activity.

| Derivative Class | Target | Activity | Reference |

| 1H,3H-thiazolo[3,4-a]benzimidazoles | HIV-1 RT | Potent inhibitors | uctm.edu |

| 1,3-dihydro-benzimidazol-2-thiones | HIV-1 RT | NNRTI activity | uctm.edu |

| 2-(methylthio)benzimidazoles | HIV-1 RT | Acyclic analogues of inhibitors | nih.gov |

| Benzamide derivative (AH0109) | HIV-1 Reverse Transcription & cDNA Nuclear Import | EC50 = 0.7 µM | nih.gov |

Anthelmintic Activity

Benzimidazole derivatives are a cornerstone of anthelmintic chemotherapy. banglajol.info

Derivatives of benzimidazole have been evaluated for their in vitro and in vivo anthelmintic activity against various parasites. For instance, a study on 11 benzimidazole derivatives demonstrated significant in vivo efficacy against Hymenolepis nana in mice, with some compounds showing 88-97% removal of adult cestodes, which was more effective than the standard drug albendazole (B1665689) (83%). nih.gov In vitro screening of these compounds against Toxocara canis larvae also revealed potent activity. nih.gov Another study reported that a synthesized 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one derivative exhibited noteworthy anthelmintic property against the Indian earthworm Pheretima posthuma. amazonaws.com

Antioxidant Activity

Several benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties. banglajol.inforsc.org

The antioxidant capacity of these compounds is often assessed through their ability to inhibit lipid peroxidation (LPO). In one study, a series of benzimidazole derivatives were tested, and the most active compound, bearing a p-bromophenyl substituent, caused a 57% inhibition of LPO levels, which was comparable to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The synthesis of novel benzimidazole derivatives containing oxadiazole, thiadiazole, and triazole rings has also yielded compounds with substantial antioxidant properties. researchgate.net Furthermore, some N-substituted benzimidazole derivatives have been specifically designed with the aim of producing promising antioxidant agents. researchgate.net The antioxidant activity of 1,2,3-triazole derivatives has also been investigated, with some compounds showing significant scavenging of the DPPH radical. scielo.org.mx

Anti-inflammatory and Analgesic Properties

Benzimidazole-based compounds are significant as anti-inflammatory and analgesic agents due to their ability to inhibit cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of prostaglandins, key inflammatory mediators. nih.gov Beyond COX, benzimidazole derivatives also interact with other targets in the inflammatory cascade, including transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, bradykinin (B550075) receptors, specific cytokines, and 5-lipoxygenase (5-LOX) activating protein. nih.govnih.gov This multi-target engagement contributes to their anti-inflammatory profile. nih.gov

The search for new anti-inflammatory and analgesic drugs is driven by the need to overcome the side effects associated with currently used non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal issues. nih.gov Benzimidazole derivatives have emerged as a promising scaffold for developing safer and more effective anti-inflammatory agents. nih.gov

Studies on various synthesized benzimidazole derivatives have demonstrated their potential. For instance, a series of 2-aminomethylbenzimidazole derivatives showed high analgesic and anti-inflammatory activity in mouse models, comparable to the commercial drug nimesulide. mdpi.com Similarly, certain benzo-thieno[3,2-d] pyrimidine (B1678525) derivatives, which incorporate a benzimidazole core, have shown potent analgesic and anti-inflammatory effects in in-vivo tests. researchgate.net Molecular docking studies suggest that these compounds may exert their effects by inhibiting COX-2, a key enzyme in the inflammation pathway. researchgate.net

The anti-inflammatory action of some derivatives is also linked to their ability to inhibit thymidine (B127349) phosphorylase, an enzyme involved in inflammation. nih.gov The structural features of these molecules, such as the presence of specific functional groups, play a crucial role in their activity. nih.gov

Antitumor and Antiproliferative Mechanisms (e.g., Apoptosis Induction)

Benzimidazole derivatives have garnered significant attention for their anticancer properties, acting through a variety of mechanisms. nih.govnih.gov Their structural similarity to natural purines allows them to interact with various biological targets involved in cancer progression. nih.gov

One of the primary mechanisms of their antitumor action is the inhibition of key enzymes and proteins that regulate cell growth and proliferation. These include:

Topoisomerase I and II: Enzymes that are essential for DNA replication and repair. nih.gov

Poly (ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair and programmed cell death. nih.gov

Dihydrofolate reductase (DHFR): An enzyme crucial for the synthesis of nucleotides, the building blocks of DNA. nih.gov

Protein kinases: A family of enzymes that control many aspects of cell function, including growth, proliferation, and apoptosis. nih.gov Specific kinases targeted by benzimidazole derivatives include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

Microtubules: Components of the cytoskeleton that are essential for cell division. nih.gov

Recent research has focused on designing and synthesizing novel benzimidazole derivatives with enhanced antiproliferative activity. For example, a series of new benzimidazole-based derivatives were developed as potential dual inhibitors of EGFR and BRAFV600E, two proteins often mutated in cancer. nih.gov Several of these compounds demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov The most potent compounds were found to induce apoptosis (programmed cell death) by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Hybrid molecules combining the benzimidazole scaffold with other pharmacologically active moieties, such as 1,2,3-triazole, have also shown promise as anticancer agents. nih.gov These hybrid compounds can inhibit enzymes like carbonic anhydrases and aromatase, which are implicated in cancer development. nih.gov The structural modifications and the nature and position of substituents on the benzimidazole ring are critical for their antitumor activity. researchgate.net

Central Nervous System (CNS) Activity (e.g., CNS Depressant)

Certain derivatives of 3-amino-1H-benzimidazole-2-thione have been investigated for their effects on the central nervous system (CNS). Research has indicated that some of these compounds exhibit CNS depressant activities. This suggests their potential for development as sedatives, anxiolytics, or anticonvulsants. The benzimidazole scaffold is a versatile structure that has been explored for a wide range of CNS-active agents.

Other Pharmacological Activities

The versatile benzimidazole scaffold is associated with a broad spectrum of pharmacological activities beyond those previously mentioned. nih.govresearchgate.net

Antihypertensive: Certain benzimidazole derivatives have demonstrated the ability to lower blood pressure. nih.gov

Anti-ulcer: Many derivatives are known to possess potent anti-ulcer activity, primarily through the inhibition of the H+/K+-ATPase proton pump. frontiersin.org

Antispasmodic: Some compounds have shown the ability to relieve involuntary muscle spasms.

Antihistamine: Benzimidazole derivatives have been developed that exhibit antihistaminic properties, making them potential candidates for allergy treatments. nih.gov

Neutropic: This term, likely a misspelling of "nootropic," suggests that some derivatives may have cognitive-enhancing effects.

Progesterone (B1679170) Agonism: The 1H-benzimidazole-2(3H)-thione heterocycle has been found in compounds with progesterone agonist activity, indicating potential applications in hormone-related therapies. nih.gov

Trypanocidal: Some benzimidazole derivatives have shown activity against Trypanosoma species, the parasites that cause sleeping sickness and Chagas disease.

The diverse biological activities of benzimidazole derivatives underscore their importance as a "privileged structure" in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective compounds.

For instance, in the context of antiparasitic activity, the presence and position of hydroxyl groups on the phenyl ring of 1H-benzimidazole-2-yl hydrazone derivatives significantly influence their efficacy. nih.gov Derivatives with hydroxyl groups demonstrated notable activity, with specific positioning leading to enhanced effects. nih.gov This suggests that the hydroxyl groups may be involved in crucial interactions with the biological target. nih.gov

In the development of anxiolytic and analgesic agents, SAR studies of diazepino[1,2-a]benzimidazole derivatives revealed that the nature of the substituent at the 11-position is critical for activity. mdpi.com For example, a ketone at this position was associated with higher analgesic activity, while the presence of methyl groups at other positions could diminish this effect. mdpi.com

Target Identification and Pathway Analysis

Identifying the specific molecular targets and the biological pathways modulated by this compound derivatives is crucial for understanding their mechanism of action and for rational drug design.

Molecular docking studies are a valuable computational tool used to predict the binding of these compounds to potential protein targets. For example, in the case of anti-inflammatory benzimidazole derivatives, docking studies have suggested that they bind to the active site of the COX-2 enzyme, similar to known NSAIDs. researchgate.net The specific interactions, such as hydrogen bonding with key amino acid residues, can explain the observed inhibitory activity. researchgate.net

For antiproliferative derivatives, target identification efforts have pointed towards enzymes like EGFR and BRAFV600E. nih.gov Molecular docking has been used to confirm the potential of these compounds to act as dual inhibitors of these kinases. nih.gov Pathway analysis further reveals that the inhibition of these targets leads to the induction of apoptosis through the modulation of downstream signaling proteins like caspases and members of the Bcl-2 family. nih.gov

In the context of antioxidant activity, computational studies have been employed to understand the radical scavenging mechanisms of 1H-benzimidazole-2-yl hydrazones. nih.govrsc.org These studies help to identify the reactive sites in the molecule responsible for neutralizing free radicals. nih.gov

Applications in Materials Science and Industrial Catalysis

Utilization in Advanced Materials Design

The rigid benzimidazole (B57391) core is a sought-after component in the synthesis of high-performance polymers. Its incorporation into polymer backbones can significantly enhance thermal resistance, mechanical strength, and chemical stability.

Research has focused on using benzimidazole-containing monomers to create advanced polyamides and polyimides. The direct polycondensation of aromatic dicarboxylic acids with diamines containing benzimidazole rings is a convenient method for producing high-molecular-weight polyamides. csic.es The presence of both aromatic amide and benzimidazole groups along the polymer chain imparts special characteristics to the resulting materials. csic.es For instance, the introduction of benzimidazole units can improve thermal properties and confer a hydrophilic nature to the polymers. csic.es

| Polymer Type | Benzimidazole Monomer Used | Key Improved Properties | Reference |

|---|---|---|---|

| Poly(benzimidazole-amide)s | Diacids containing benzimidazole groups | Good mechanical and thermal properties, marked hydrophilic character | csic.es |

| Co-polyimide (co-PI) foams | 2-(4-aminophenyl)-5-aminobenzimidazole (BIA) | Increased thermal stability (higher Tg), superior compressive strength | researchgate.net |

Catalytic Applications beyond Metal Complexation (e.g., Ethylene (B1197577) Oligomerization, Alkyne Cyclotrimerization)

Beyond its role in materials science, the benzimidazole scaffold is significant in the field of industrial catalysis. Benzimidazole derivatives are noted as important starting materials for terminal alkyne cyclotrimerization reactions and have been used to develop highly active catalysts for ethylene oligomerization. iucr.org In these applications, the benzimidazole derivative often functions as a ligand that coordinates with a transition metal, influencing the catalyst's activity and selectivity.

| Catalytic Reaction | Catalyst System Description | Observed Activity | Product Characteristics | Reference |

|---|---|---|---|---|

| Ethylene Oligomerization | Ni(II) complexes with N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, activated by Et₂AlCl | Up to 7.6 × 10⁶ g mol⁻¹(Ni) h⁻¹ | Oligomers | rsc.org |

| Ethylene Oligomerization | Iminopyridyl Ni(II) complexes, activated by Et₂AlCl | Up to 13.86 × 10⁶ g mol⁻¹ h⁻¹ | Highly branched (86-117 branches/1000 C) ethylene oligomers with low molecular weights | frontiersin.orgnih.gov |

| Alkyne Cyclotrimerization | Benzimidazole derivatives used as starting materials for catalysts | Not specified | Not specified | iucr.org |

Future Directions and Research Outlook for 3 Amino 1h Benzimidazole 2 Thione

Emerging Research Areas for the Chemical Compound

The foundational structure of 3-amino-1H-benzimidazole-2-thione, which incorporates a benzimidazole (B57391) ring, is a well-established pharmacophore found in numerous commercially successful fungicides. nih.gov Current research is actively building upon this by designing and synthesizing novel derivatives that incorporate other biologically active moieties, such as chrysanthemum acid, to explore synergistic effects. nih.gov

A significant area of emerging research is the development of new antifungal agents. Studies have shown that certain derivatives of this compound exhibit potent inhibitory activity against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov For instance, specific synthesized compounds have demonstrated fungicidal activity comparable to or even exceeding that of the commercial fungicide thiabendazole. nih.gov This highlights the potential for developing new agricultural and medicinal antifungal treatments.

Beyond antifungal applications, the benzimidazole scaffold is being investigated for a range of biological activities. nih.govnih.gov These include potential applications as antinematode, antibacterial, and antiviral agents. nih.gov The exploration of derivatives for these activities represents a growing field of research, aiming to address the increasing challenge of resistance to existing therapeutic agents.

Advanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of this compound and its derivatives is a cornerstone of its research and development. Traditional synthetic routes often involve multi-step processes. For example, a common pathway involves the reaction of a hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form an oxadiazole-thione ring, which can then be further modified. researchgate.netmdpi.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.

One-pot reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce solvent waste.

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a key focus.

For example, the synthesis of certain benzimidazole derivatives has been achieved by refluxing the reactants in ethanol (B145695), a relatively green solvent. researchgate.net The exploration of catalytic methods to facilitate these transformations is another promising avenue for creating more sustainable synthetic protocols.

Integration of Multidisciplinary Methodologies

To accelerate the discovery and optimization of this compound derivatives, researchers are increasingly integrating computational and experimental approaches. This multidisciplinary strategy allows for a more rational and targeted design of new molecules with desired properties.

Computational studies , such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are becoming indispensable tools. Molecular docking simulations can predict how a molecule will bind to a specific biological target, such as an enzyme or receptor, providing insights into its potential mechanism of action. This was exemplified in studies of benzimidazole derivatives as antimicrobial agents. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources compared to traditional trial-and-error methods. The synergy between computational predictions and experimental validation is a powerful paradigm for modern drug discovery and materials science.

Challenges and Opportunities in Applied Research

While the future of this compound research is promising, several challenges and opportunities need to be addressed to translate its potential into practical applications.

Challenges:

Synthesis Optimization: Developing scalable, cost-effective, and sustainable synthetic routes for large-scale production remains a key challenge.

Target Identification and Validation: For many derivatives, the precise biological targets and mechanisms of action are not yet fully understood. Elucidating these is crucial for rational drug design and development.

Resistance Mechanisms: As with any antimicrobial agent, the potential for target organisms to develop resistance is a significant concern that requires ongoing investigation.

Opportunities:

Broad-Spectrum Antimicrobials: The versatile benzimidazole scaffold presents an opportunity to develop broad-spectrum agents effective against a range of pathogens, including bacteria, fungi, and viruses.

Agrochemical Development: There is a significant opportunity to develop new and effective fungicides to protect crops and address food security challenges, especially in the face of growing resistance to existing treatments. nih.gov

Materials Science: The ability of the thione group to coordinate with metal ions opens up possibilities for applications in materials science, such as the development of novel coordination polymers or sensors.

The continued exploration of this compound and its derivatives, driven by interdisciplinary collaboration and innovative synthetic chemistry, holds considerable promise for addressing challenges in medicine, agriculture, and beyond.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-amino-1H-benzimidazole-2-thione, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

Microwave-assisted reaction of o-phenylenediamine with carbon disulfide (CS₂) in the presence of KOH to yield 1,3-benzimidazole-2-thione .

Nitration followed by reduction of the nitro group using iron powder and hydrochloric acid to introduce the amino substituent .

Purity is validated using IR spectroscopy (to confirm functional groups like -NH₂ and C=S), ¹H/¹³C NMR (to verify substituent positions), and GC-MS for molecular ion confirmation .

Q. Which crystallographic tools are essential for determining the crystal structure of this compound?

- Methodological Answer : X-ray diffraction (XRD) coupled with the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) is standard . ORTEP-3 can visualize thermal ellipsoids and molecular geometry . Validation tools like PLATON or checkCIF ensure structural accuracy by analyzing bond lengths, angles, and intermolecular interactions .

Q. How can researchers confirm the biological activity of this compound in preliminary assays?

- Methodological Answer : Perform in vitro assays such as:

- Antibacterial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.

- Antifungal: Disk diffusion assays.

- Cytotoxicity: MTT assays on cancer cell lines .

Compare results with structurally similar benzimidazole derivatives to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets like 6-311G** can predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution . Compare computed IR/NMR spectra with experimental data to validate accuracy. Discrepancies in tautomeric forms (e.g., thione vs. thiol) can be resolved by analyzing potential energy surfaces .

Q. What strategies optimize crystallization conditions for X-ray studies of benzimidazole derivatives?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., DMSO) and non-polar solvents (e.g., hexane) via slow evaporation or diffusion methods.

- Additives : Use trace acetic acid to stabilize hydrogen-bonded networks.

- Temperature Control : Gradual cooling from 50°C to room temperature reduces disorder .

For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .

Q. How can researchers reconcile conflicting biological activity data across studies?

- Methodological Answer :

- Systematic SAR Analysis : Modify substituents (e.g., halogenation at C4/C5) and compare activity trends.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) to correlate packing efficiency with bioavailability .

- Docking Studies : Use AutoDock Vina to model ligand-receptor binding modes and identify key residues (e.g., ATP-binding pockets in kinases) .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Monitor chemical shift changes to detect thione ↔ thiol tautomerism.

- Solid-State ¹³C NMR : Compare solution and solid-state spectra to confirm dominant tautomers.

- Raman Spectroscopy : Identify vibrational modes (e.g., ν(C=S) at ~1200 cm⁻¹) sensitive to tautomeric states .

Data Analysis and Validation

Q. How should researchers validate crystallographic data for publication?

- Methodological Answer :

- Run checkCIF to flag ADDs (alert level A/B) for bond distances, angles, and R-factor discrepancies.

- Use Mercury (CCDC) to analyze hydrogen-bonding networks and π-π interactions.

- Cross-validate with Powder XRD to confirm phase purity .

Q. What statistical approaches address reproducibility issues in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.